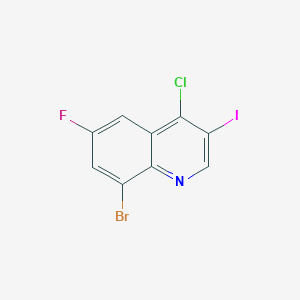

8-Bromo-4-chloro-6-fluoro-3-iodoquinoline

Description

Properties

IUPAC Name |

8-bromo-4-chloro-6-fluoro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrClFIN/c10-6-2-4(12)1-5-8(11)7(13)3-14-9(5)6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQCJXJYQLWCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC=C(C(=C21)Cl)I)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Metal-Free Halogenation

This method is particularly useful for introducing halogens at specific positions on the quinoline ring. For example, trihaloisocyanuric acid can be used to halogenate quinolines at the C5 position with high regioselectivity.

Sequential Halogenation

To prepare a compound like 8-Bromo-4-chloro-6-fluoro-3-iodoquinoline , a sequential halogenation strategy might be employed. This involves introducing each halogen atom stepwise, using appropriate conditions and reagents for each step.

Challenges and Considerations

Regioselectivity : Ensuring that each halogen is introduced at the correct position is a significant challenge. The use of directing groups or specific reaction conditions can help achieve regioselectivity.

Reactivity of Halogens : The reactivity of halogens varies, with iodine being the most reactive and fluorine the least. This affects the choice of reagents and conditions for each step.

Stability of Intermediates : Some halogenated intermediates may be unstable or prone to decomposition, requiring careful handling and storage.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-chloro-6-fluoro-3-iodoquinoline can undergo various chemical reactions, including:

Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agent Development

8-Bromo-4-chloro-6-fluoro-3-iodoquinoline serves as a critical building block in the synthesis of various therapeutic agents. Its halogenated structure enhances its reactivity and selectivity towards biological targets, making it a candidate for developing drugs aimed at treating diseases such as malaria, bacterial infections, and cancer. The presence of multiple halogens can significantly influence the compound's binding affinity to enzymes and receptors, leading to improved therapeutic efficacy.

Case Study: Antimalarial Activity

Research has demonstrated that derivatives of 8-bromoquinoline compounds exhibit potent antimalarial activity. For instance, studies have shown that modifications at the 3-position of the quinoline ring can lead to enhanced activity against Plasmodium falciparum, the parasite responsible for malaria .

Biological Studies

Biological Interactions

The compound has been investigated for its interactions with various biological targets. Its halogen substituents allow for enhanced binding to specific enzymes and receptors, which can modulate biological pathways effectively. For example, studies have indicated that 8-bromoquinoline derivatives can inhibit catechol O-methyltransferase (COMT), an enzyme involved in dopamine metabolism, which is crucial for neurological health .

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves the modulation of enzyme activity through competitive inhibition or receptor binding. The presence of multiple halogens increases the compound's lipophilicity, facilitating better membrane permeability and bioavailability.

Material Science

Organic Electronics

In material science, this compound is utilized in synthesizing organic materials with unique electronic properties. Its ability to form stable complexes with metal ions makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-6-fluoro-3-iodoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of multiple halogen atoms can enhance its binding affinity and selectivity towards these targets, resulting in potent biological effects .

Comparison with Similar Compounds

Structural and Molecular Weight Differences

The table below compares key structural and molecular features of 8-Bromo-4-chloro-6-fluoro-3-iodoquinoline with similar compounds:

Key Observations :

- The target compound’s four halogen substituents result in a higher molecular mass (~420 g/mol estimated) compared to analogs like 8-Bromo-3-fluoroquinoline (226.05 g/mol) .

- The iodo group at position 3 distinguishes it from analogs like 6-Bromo-4-chloro-3-iodoquinoline (iodo at 3 but lacking fluorine) .

Physicochemical Properties

- Solubility: The iodo group’s polarizability may reduce solubility in polar solvents compared to fluoro- or chloro-substituted analogs. For example, 8-(Bromomethyl)-6-fluoroquinoline () has a bromomethyl group, increasing hydrophobicity .

Biological Activity

8-Bromo-4-chloro-6-fluoro-3-iodoquinoline is a halogenated quinoline derivative that has garnered attention for its diverse biological activities. Quinoline compounds are known for their roles in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

The compound has the IUPAC name this compound, with a molecular formula of C9H3BrClFIN. The presence of multiple halogen atoms significantly influences its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The halogenation pattern enhances its binding affinity and selectivity, leading to modulation of various biological pathways.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 8-Bromo-4-chloroquinoline | Lacks iodine; moderate biological activity | Antimicrobial, anticancer |

| 8-Bromo-4-chloro-3-iodoquinoline | Contains iodine; enhanced binding affinity | Increased potency against L. major |

| 4-Chloro-6-fluoroquinoline | Fewer halogens; lower reactivity | Limited antimicrobial effects |

Case Studies

Several case studies have highlighted the biological activities of quinoline derivatives:

-

Protozoan Parasite Growth Inhibition:

A study reported the synthesis and evaluation of various quinoline analogs, including this compound, against Leishmania major. The results demonstrated a significant reduction in parasite viability at concentrations as low as 0.50 μM . -

Mycobacterium tuberculosis Inhibition:

Research focusing on arylated quinolines indicated that modifications similar to those in this compound could lead to compounds with activity against both replicating and non-replicating strains of Mycobacterium tuberculosis .

Q & A

Q. What are the critical steps and considerations for synthesizing 8-Bromo-4-chloro-6-fluoro-3-iodoquinoline with high regioselectivity?

- Methodological Answer : A multi-step synthesis protocol typically involves sequential halogenation and protection-deprotection strategies. For example:

Core quinoline formation : Start with a quinoline scaffold and introduce halogens in a stepwise manner to avoid steric hindrance and side reactions.

Order of halogenation : Bromine and iodine are bulkier, so their introduction may require careful temperature control (e.g., low temperatures for iodination to prevent over-substitution). Fluorine, being highly electronegative, is often introduced early via electrophilic substitution or directed ortho-metalation .

Protecting groups : Use temporary protecting groups (e.g., Boc for amines) to isolate reactive sites during chlorination or fluorination steps.

- Safety : Follow protocols for handling hazardous halogens (e.g., PPE, fume hoods) as outlined in safety guidelines for similar compounds .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR can identify substitution patterns and electronic environments. Fluorine () and iodine () NMR are critical for confirming halogen positions .

- X-ray Crystallography : Resolves steric effects and confirms regiochemistry, especially for iodine’s bulky substituents .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 / ratio) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for halogenated quinolines in cross-coupling reactions?

- Methodological Answer : Contradictions often arise from variations in catalyst systems or reaction conditions. Systematic approaches include:

- Catalyst screening : Test palladium complexes (e.g., dichlorobis(isoquinoline)palladium) with different ligands (e.g., Buchwald-Hartwig conditions) to optimize coupling efficiency .

- Isotopic labeling : Use deuterated or tritiated analogs to track reaction pathways and identify intermediates, as seen in studies of halogenated tryptophan derivatives .

- In-situ monitoring : Employ techniques like LC-MS or IR spectroscopy to detect transient species and adjust reaction parameters dynamically .

Q. What strategies are recommended for studying the stability of this compound under varying environmental conditions?

- Methodological Answer :

- Accelerated degradation studies : Expose the compound to stressors (heat, light, humidity) and analyze degradation products via HPLC or GC-MS.

- Surface interaction analysis : Investigate adsorption/desorption kinetics on labware surfaces using microspectroscopic imaging (e.g., AFM or ToF-SIMS) to assess stability in storage conditions .

- Computational modeling : Apply density functional theory (DFT) to predict bond dissociation energies, particularly for weaker C-I bonds, and correlate with experimental stability data.

Q. How can computational tools predict the regioselectivity of further functionalization (e.g., Suzuki coupling) on this compound?

- Methodological Answer :

- DFT calculations : Model electron density maps to identify electrophilic/nucleophilic sites. For example, iodine’s steric bulk may direct coupling to less hindered positions.

- Molecular docking : Simulate interactions with catalytic sites of enzymes or metal complexes to predict reactivity patterns .

- Comparative analysis : Benchmark predictions against experimental data from structurally similar compounds (e.g., 6-bromo-4-chloroquinoline reactivity ).

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the biological activity of this compound derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Synthesize analogs with halogen substitutions at different positions and test against target proteins (e.g., kinase assays).

- Control experiments : Include halogen-free quinolines to isolate the impact of heavy halogens on bioactivity.

- Statistical validation : Use ANOVA or multivariate analysis to assess significance of activity trends, ensuring sample sizes are statistically powered .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.